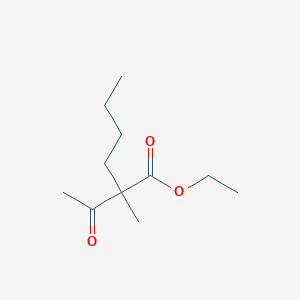
Choline, bromide, diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Choline, bromide, diphenyl phosphate is a compound that combines choline, a quaternary ammonium salt, with bromide and diphenyl phosphate. Choline is an essential nutrient that plays a crucial role in various biological processes, including cell membrane structure and neurotransmission. Bromide is a halide ion, and diphenyl phosphate is an organophosphorus compound known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of choline, bromide, diphenyl phosphate typically involves the reaction of choline chloride with diphenyl phosphorochloridate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with bromide to yield the final product. The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
Choline, bromide, diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphates and phosphonates.
Aplicaciones Científicas De Investigación
Choline, bromide, diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of choline, bromide, diphenyl phosphate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with cell membranes, influencing their structure and function. It also acts on neurotransmitter systems, particularly acetylcholine, affecting nerve conduction and signaling.
Pathways Involved: The compound is involved in lipid metabolism, methylation reactions, and neurotransmitter synthesis. It also plays a role in the regulation of gene expression and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Choline chloride: A common form of choline used in dietary supplements and animal feed.
Diphenyl phosphate: Used as a flame retardant and plasticizer.
Phosphatidylcholine: A major component of cell membranes with similar biological functions.
Uniqueness
Choline, bromide, diphenyl phosphate is unique due to its combination of choline, bromide, and diphenyl phosphate, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
109671-05-8 |
|---|---|
Fórmula molecular |
C17H23BrNO4P |
Peso molecular |
416.2 g/mol |
Nombre IUPAC |
2-diphenoxyphosphoryloxyethyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C17H23NO4P.BrH/c1-18(2,3)14-15-20-23(19,21-16-10-6-4-7-11-16)22-17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RYAAXMPCQJRMOD-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


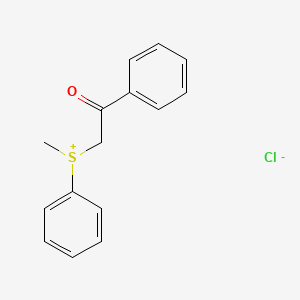
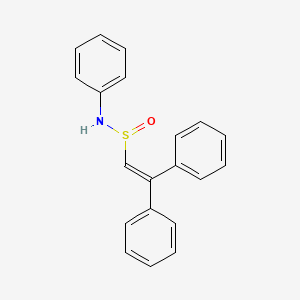
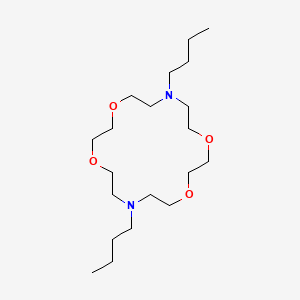

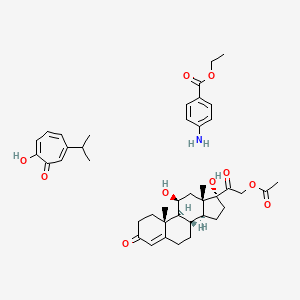
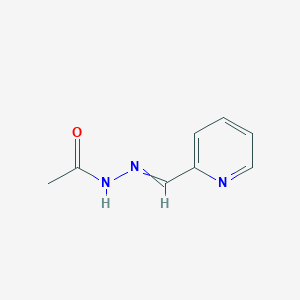


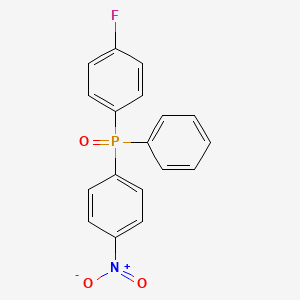

![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)

